molecular formula C8H10BrClN2 B13044529 (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13044529
M. Wt: 249.53 g/mol
InChI Key: XDLGQJBJBKRMHY-QMMMGPOBSA-N
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Description

(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a bromo (Br) substituent at the 5-position and a chloro (Cl) substituent at the 2-position of the phenyl ring. The stereochemistry (1R configuration) and halogen substituents likely influence its reactivity, lipophilicity, and biological interactions .

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

XDLGQJBJBKRMHY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CN)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)N)Cl

Origin of Product

United States

Preparation Methods

Halogenated Phenyl Intermediate Synthesis

The key intermediate, 5-bromo-2-chlorophenyl derivatives, can be synthesized by selective halogenation of phenyl precursors or by using commercially available halogenated benzene derivatives. Specific methods include:

  • Selective bromination and chlorination: Controlled electrophilic aromatic substitution reactions to introduce bromine and chlorine at desired positions.
  • Use of halogenated acetophenones: For example, 2-bromo-4'-chloroacetophenone derivatives have been used as starting materials in related syntheses, offering a functional handle for further modification.

Introduction of Ethane-1,2-Diamine Side Chain

Several strategies have been reported for attaching the ethane-1,2-diamine group to the halogenated phenyl ring:

  • Reductive amination: Reacting the halogenated phenylacetaldehyde or ketone with ammonia or primary amines followed by reduction to the diamine.
  • Nucleophilic substitution: Using halogenated phenylalkyl halides that react with ammonia or diamine nucleophiles under controlled conditions.
  • Use of chiral amine sources: Employing chiral diamines or chiral catalysts to induce the desired (1R) stereochemistry during the amination step.

Stereochemical Control

The chiral center at the 1-position of the ethane-1,2-diamine side chain is critical for biological activity and reactivity. Methods to achieve stereochemical purity include:

  • Chiral resolution: Separation of enantiomers post-synthesis using chromatographic or crystallization techniques.
  • Asymmetric synthesis: Use of chiral catalysts or auxiliaries during the amination step to favor formation of the (1R) enantiomer.
  • Diastereoselective reactions: Employing substrates or reagents that favor one stereoisomer during coupling or reduction steps.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Halogenation of phenyl ring Electrophilic substitution with bromine and chlorine sources Variable Requires regioselective control
Formation of halogenated ketone intermediate Reaction with α-bromo aryl ketones in polar solvents (e.g., acetone) with base (K2CO3) ~77% Mild conditions, 12 h at room temperature
Amination via reductive amination Heating with propylamine at 80 °C for 18 h under stirring High Complete conversion observed by HPLC-MS
Asymmetric induction Use of chiral catalysts or auxiliaries Variable Critical for enantiomeric excess

Research Findings and Analytical Data

  • The compound’s molecular weight is 249.53 g/mol with molecular formula C8H10BrClN2.
  • The presence of bromine and chlorine substituents on the phenyl ring enhances reactivity, facilitating nucleophilic substitution and reductive amination reactions.
  • Analytical techniques such as HPLC-MS confirm complete conversion in amination steps, and chiral HPLC or NMR methods are used to verify stereochemical purity.
  • Microwave irradiation and green chemistry approaches using polyethylene glycol (PEG-400) in aqueous media have been explored for analogous syntheses, yielding high purity products rapidly, indicating potential for process optimization.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Electrophilic halogenation Bromine, chlorine sources, controlled temp High regioselectivity possible Requires careful control to avoid polyhalogenation
Nucleophilic substitution Halogenated phenylalkyl halides, ammonia or diamines Straightforward, scalable May require protection/deprotection steps
Reductive amination Halogenated ketones, amines, reducing agents High yields, stereocontrol possible Sensitive to reaction conditions
Chiral resolution Chromatography, crystallization High enantiomeric purity Additional purification step needed
Asymmetric catalysis Chiral catalysts or auxiliaries Direct stereocontrol Catalyst cost and availability

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the diamine group.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets and pathways. The presence of halogen atoms and the diamine group allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The target compound’s 5-bromo-2-chloro substitution pattern distinguishes it from similar diamines. Key analogs and their properties are summarized below:

Table 1: Comparison of Halogen-Substituted Ethane-1,2-diamine Derivatives
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Notable Properties/Applications
(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine 5-Br, 2-Cl C₈H₁₀BrClN₂ 267.54* Hypothesized enhanced lipophilicity
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine 5-Br, 3-F C₈H₁₀BrFN₂ 233.08 Potential anthelmintic candidate
(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine 2-Br, 6-F C₈H₁₀BrFN₂ 233.08 Structural isomer of
1-(3-Bromo-phenyl)-ethane-1,2-diamine 3-Br C₈H₁₁BrN₂ 215.10 Intermediate in piperazine synthesis
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine 6-F, 2-OCH₃ C₉H₁₃FN₂O 184.21 Methoxy group may reduce lipophilicity

*Calculated molecular weight based on formula.

Key Observations:

Halogen Type and Position: Bromo and chloro substituents (as in the target compound) increase molecular weight and lipophilicity compared to fluoro or methoxy groups. This could enhance membrane permeability and bioavailability in drug design .

Chirality :

  • The 1R configuration (shared with , and 10) is critical for enantioselective interactions, such as enzyme inhibition or receptor binding .

Lipophilicity :

  • ClogP values for related 1,2-diamine derivatives () indicate that bulky, hydrophobic groups (e.g., bromo, chloro) improve lipophilicity over unsubstituted piperazine. The target compound’s ClogP is expected to exceed that of fluoro- or methoxy-containing analogs, aligning with trends in .

Physicochemical Properties

  • Solubility and Stability : Halogen substituents generally reduce aqueous solubility but improve stability against metabolic degradation. The target compound’s bromo and chloro groups may confer greater metabolic stability than methoxy-containing analogs () .
  • Crystallinity : Analogous compounds with aromatic substituents (e.g., ) exhibit solid-state crystallinity, suggesting the target compound may also form stable crystalline structures suitable for X-ray analysis .

Biological Activity

(1R)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by its unique halogenated structure, which includes a phenyl ring substituted with bromine and chlorine atoms, linked to an ethane-1,2-diamine moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action.

  • Molecular Formula : C₈H₈BrClN₂
  • Molecular Weight : 249.53 g/mol
  • Structural Features : The presence of halogen substituents (bromine and chlorine) enhances the compound's reactivity, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The halogenated aromatic structure allows for specific binding interactions that can modulate enzyme activity or receptor function. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signal transduction pathways.

Cytotoxicity and Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study on Antitumor Properties : Research has shown that halogenated compounds can exhibit anti-tumor activity against breast and lung cancer cells. The exact mechanisms are still under investigation, but it is believed that these compounds induce apoptosis in cancer cells through various pathways .

Enzyme Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological macromolecules:

  • Enzyme Inhibition Assays : Preliminary assays suggest that this compound may inhibit certain enzymes involved in cancer metabolism, although specific targets remain to be identified .

Case Studies

StudyFindings
Cytotoxicity in Cancer Cell Lines Demonstrated significant inhibition of cell growth in breast and lung cancer models.
Enzyme Inhibition Showed potential to inhibit key metabolic enzymes, suggesting a pathway for therapeutic application.
Receptor Binding Studies Indicated possible modulation of neurotransmitter receptors, warranting further investigation into neurological applications.

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